Trimethylnonylammonium bromide
Overview
Description
Synthesis Analysis
While specific studies on the synthesis of trimethylnonylammonium bromide were not found, related compounds have been synthesized through reactions involving quaternary ammonium salts. For instance, trimethylphenylammonium tribromide has been utilized as an oxidizing agent for converting thiols into disulfides and sulfides into sulfoxides under mild conditions (Ghorbani-Choghamarani, Soleiman-Beigi, & Noormohammadi, 2011). These methods may offer insights into potential synthesis pathways for trimethylnonylammonium bromide by substituting appropriate reactants.
Molecular Structure Analysis
The molecular structure of trimethylammonium bromides, including trimethylnonylammonium bromide, typically features a central nitrogen atom bonded to three methyl groups and an alkyl chain of varying length, with a bromide ion completing the quaternary ammonium structure. Studies on related structures, like N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)trimethylammonium bromide, have been characterized using NMR spectroscopy and X-ray diffraction, revealing detailed structural information that could be analogous to trimethylnonylammonium bromide (Skorupowa et al., 2001).
Chemical Reactions and Properties
Quaternary ammonium compounds like trimethylnonylammonium bromide participate in a variety of chemical reactions, including phase transfer catalysis, ion exchange processes, and as reactants in the synthesis of more complex molecules. The reactivity of these compounds is influenced by the nature of the alkyl chains and the counter ions present. The synthesis and reactivity of related quaternary ammonium compounds provide a foundation for understanding the chemical behavior of trimethylnonylammonium bromide.
Physical Properties Analysis
The physical properties of trimethylnonylammonium bromide, such as melting point, boiling point, solubility in water and organic solvents, and phase behavior, are crucial for its application in different chemical processes. Studies on similar compounds, such as octadecyl-trimethyl-ammonium bromide, have investigated their micelle formation, critical micelle concentration, and interfacial behavior, which are essential parameters for applications in surfactant and emulsion technologies (Maiti et al., 2007).
Scientific Research Applications
Micelle and Microemulsion Formation Studies :
- Maiti et al. (2007) investigated Octadecyl-trimethyl-ammonium bromide, a surfactant in the alkyltrimethylammonium halide series, focusing on its behavior in forming micelles and microemulsions. This study is crucial for understanding surfactant behavior in solutions (Maiti et al., 2007).
Gold Nanoparticle Research :
- Dewi et al. (2014) explored a new ligand exchange method for cetyl trimethylammonium bromide/stabilized gold nanoparticles, demonstrating the preservation of particle size and colloidal stability post-exchange (Dewi et al., 2014).
Drug Delivery and Controlled Release Applications :
- Jackson et al. (2011) investigated the use of nanocrystalline cellulose combined with Cetyl trimethylammonium bromide for drug delivery. This combination demonstrated significant binding and controlled release of various drugs (Jackson et al., 2011).
Protein Folding and Stability Research :
- Chamani and Moosavi-Movahedi (2006) studied the impact of n-alkyl trimethylammonium bromides on the folding and stability of cytochrome c, providing insights into the protein folding pathway (Chamani & Moosavi-Movahedi, 2006).
Surfactant Adsorption at Interfaces :
- Nguyen et al. (2017) analyzed the adsorption of trimethylammonium bromide surfactants at the air/water interface. This research is significant for understanding the interaction of these surfactants with interfaces (Nguyen et al., 2017).
Chemical Functionalization for Microsystem Components :
- Méry et al. (2007) reported on the chemical functionalization of porous silicon by trimethylammoniumpropyl bromide for applications in microsystem components (Méry et al., 2007).
Ferroelectricity Studies :
- Gao et al. (2020) discovered that trimethylammonium bromide exhibits ferroelectricity just below room temperature, a finding that could be pivotal in designing molecular ferroelectrics (Gao et al., 2020).
NMR Analysis of Self-Assembled Monolayers :
- Wu et al. (2019) conducted a solution NMR-based analysis of trimethylammonium bromide monolayers on gold nanoparticles, providing insights into ligand environments and nanoparticle properties (Wu et al., 2019).
Surface Chemistry and Cytotoxicity in Nanorods :
- Wang et al. (2013) studied the impact of surface chemistry, specifically CTAB molecules, on gold nanorods, revealing crucial information about cell membrane interaction and cytotoxicity (Wang et al., 2013).
Electrochemical Sensing Applications :
- Zhou et al. (2016) developed an electrochemical sensor using trimethyloctadecylammonium bromide for the detection of tetrabromobisphenol A, highlighting its sensitivity and efficiency (Zhou et al., 2016).
properties
IUPAC Name |
trimethyl(nonyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.BrH/c1-5-6-7-8-9-10-11-12-13(2,3)4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEGNMJSEROZIF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35819-23-9 (Parent) | |
Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883779 | |
Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylnonylammonium bromide | |
CAS RN |
1943-11-9 | |
Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1943-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylnonylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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